4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step organic synthesisSpecific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), are often employed to achieve the desired substitutions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the sulfur or nitrogen atoms in the thieno[3,2-d]pyrimidine core.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo substituents.
Scientific Research Applications
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and targets can vary depending on the specific application and the biological context. Generally, the compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is unique due to the combination of its halogen substituents and the morpholine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H11ClIN3OS |
---|---|
Molecular Weight |
395.65 g/mol |
IUPAC Name |
4-(2-chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H11ClIN3OS/c1-6-7-8(18-9(6)13)10(15-11(12)14-7)16-2-4-17-5-3-16/h2-5H2,1H3 |
InChI Key |
KZINZBBLMJFQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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